3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 3 (chloro), 5 (3-methoxyphenyl), 2 (methyl), and 7 (trifluoromethyl). This structure combines electron-withdrawing groups (Cl, CF₃) with an electron-donating methoxy group, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions of 3-aminopyrazole derivatives with trifluoromethylated enones, followed by functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
Properties
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-11(9-4-3-5-10(6-9)23-2)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWXNSULELFKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC(=CC=C3)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By blocking CDK2 activity, the compound prevents cells from progressing from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
The presence of the pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic moiety known for its wide spectrum of biological and pharmacological activities, could potentially enhance its absorption and distribution within the body.
Biological Activity
3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₉ClF₃N₃O
- Molecular Weight : 341.72 g/mol
- IUPAC Name : this compound
The compound features a chlorinated phenyl group, a methoxy substituent, and a trifluoromethyl group, which influence its chemical reactivity and biological activity. The electron-withdrawing nature of the trifluoromethyl and chlorine groups enhances its electrophilicity, making it suitable for various nucleophilic reactions.
Antimicrobial and Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial and anticancer activities. Specifically, this compound has been identified as a potent inhibitor of mycobacterial ATP synthase, suggesting potential applications in treating infections like tuberculosis caused by Mycobacterium tuberculosis . The presence of the trifluoromethyl group is associated with increased potency due to enhanced lipophilicity and metabolic stability.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2, the compound disrupts cell cycle progression, which is critical in cancer therapy. This inhibition may lead to significant alterations in cellular processes, ultimately resulting in cell death in cancerous tissues .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various biological assays:
- Antimicrobial Activity : In vitro assays have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of Mycobacterium tuberculosis, indicating their potential as new antitubercular agents .
- Anticancer Activity : A study highlighted that certain derivatives exhibited notable activity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
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Comparison with Other Compounds :
Compound Name Key Features Biological Activity 3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Lacks methoxy group Antimicrobial activity 4-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Different substitution pattern Potential anticancer properties 3-Bromo-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Brominated phenyl group Inhibitory effects on cancer cell lines
Pharmacokinetics and Toxicity
Preliminary assessments indicate a low toxicity profile for this compound. The pharmacokinetic properties suggest favorable absorption and distribution characteristics due to its lipophilic nature .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives, including 3-chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
- Mechanism of Action : These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against various bacterial strains, indicating their potency compared to standard antibiotics .
- Biofilm Inhibition : The compound's ability to disrupt biofilm formation was also assessed. In vitro assays demonstrated that it effectively reduced biofilm biomass in bacterial cultures, suggesting its potential use in treating biofilm-associated infections .
Anticancer Properties
The anticancer applications of pyrazolo[1,5-a]pyrimidine derivatives are particularly promising.
- Selective Inhibition : Research indicates that these compounds can selectively inhibit phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme involved in cancer cell proliferation and survival. One derivative showed an IC50 value as low as 18 nM for PI3Kδ, demonstrating strong selectivity over other isoforms .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer pathways. This understanding can guide the design of more effective anticancer agents based on this scaffold .
Optical Applications
Beyond their pharmacological uses, pyrazolo[1,5-a]pyrimidines have been explored for their optical properties.
- Fluorescent Properties : A study identified several derivatives as suitable candidates for optical applications due to their fluorescence characteristics. These properties make them attractive for use in imaging and sensing technologies .
Summary Table of Applications
Case Study 1: Antibacterial Efficacy
In a study assessing various pyrazolo[1,5-a]pyrimidine derivatives, the compound demonstrated superior antibacterial activity compared to traditional antibiotics against multiple strains of bacteria. The study utilized crystal violet assays to quantify biofilm formation inhibition, revealing that the compound significantly reduced biofilm biomass compared to controls .
Case Study 2: Anticancer Activity
A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. One particular derivative exhibited dual inhibition of EGFR and VGFR2 pathways with IC50 values indicating potent antiproliferative effects on cancer cell lines such as MCF-7. The compound effectively induced apoptosis and inhibited cell migration, suggesting its therapeutic potential in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison of the target compound with analogs reported in the literature:
Structural Analogs and Substituent Effects
Notes:
- Thermal Stability : The trifluoromethyl group generally lowers thermal stability (T₀.₀₅ values ≤187°C), as seen in the series 3a–g . The dichlorophenyl analog (T₀.₀₅ = 187°C) is an exception due to stabilizing crystal packing via Cl⋯Cl interactions .
- Photophysical Properties : Electron-donating substituents (e.g., 4-F-Ph) enhance fluorescence quantum yields (φ = 0.25–0.35) compared to methoxy or chloro groups .
- Synthetic Yields : Derivatives with aryl/heteroaryl groups at position 5 are synthesized in 50–98% yields via cyclocondensation , while halogenated analogs require additional functionalization steps (e.g., SNAr) with moderate yields (60–80%) .
Physicochemical Properties
Preparation Methods
Three-Component Reaction for Core Formation
The pyrazolo[1,5-a]pyrimidine scaffold is often constructed via cyclocondensation reactions. A method analogous to the synthesis of triazolopyrimidines involves reacting 5-amino-1-phenyl-1H-1,2,4-triazole with aromatic aldehydes and ethyl acetoacetate in ethanol under reflux, catalyzed by acidic ionic liquids such as APTS. For the target compound, substitution of the aldehyde component with 3-methoxybenzaldehyde introduces the methoxyphenyl group at position 5. Ethyl acetoacetate contributes the methyl group at position 2, while the trifluoromethyl group is incorporated via pre-functionalized intermediates. This one-pot method yields the pyrazolo[1,5-a]pyrimidine core with a reported efficiency of 60–75% for analogous structures.
Regioselective Halogenation
Post-cyclocondensation, chlorination at position 3 is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. The electron-rich pyrimidine ring facilitates electrophilic substitution, directing chloro-addition to the activated position. Optimization studies indicate that molar ratios of 1:1.2 (core:NCS) and reaction times of 4–6 hours maximize yields (82–88%) while minimizing over-halogenation.
Stepwise Synthesis via Hydrazide Intermediates
Formation of Hydrazide Salts
Adapting a patent-pending approach, 4-trifluoromethylpyridine reacts with 2,4,6-trimethylbenzenesulfonyl hydrazide in tetrahydrofuran (THF) to form a hydrazide salt. This intermediate undergoes nucleophilic addition with ethyl propiolate, yielding a propargyl ether derivative. Hydrolysis under acidic conditions (HCl, 60°C) generates a diketone intermediate, which cyclizes spontaneously to form the pyrazolo[1,5-a]pyrimidine core.
Aryl Group Introduction via Suzuki Coupling
To introduce the 3-methoxyphenyl group at position 5, a palladium-catalyzed Suzuki-Miyaura coupling is employed. The core structure, functionalized with a boronic ester at position 5, reacts with 3-methoxyphenylboronic acid under inert conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). This method achieves 70–78% yields, with regioselectivity confirmed via HPLC and NMR.
Halogenation and Functional Group Interconversion
Late-Stage Chlorination
For compounds requiring precise halogen placement, late-stage chlorination using Cl₂ gas in acetic acid is effective. The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group at position 7 exerting an electron-withdrawing effect that activates position 3 for chlorination. This method, however, necessitates stringent temperature control (0–5°C) to avoid side reactions.
Characterization and Validation
Structural confirmation relies on spectroscopic techniques:
- ¹H-NMR : Methyl groups at position 2 resonate as singlets (δ 2.45–2.50 ppm), while the 3-methoxyphenyl group shows distinct aromatic multiplet signals (δ 6.80–7.40 ppm).
- ¹³C-NMR : The trifluoromethyl carbon appears at δ 121.5 ppm (q, J = 270 Hz).
- X-ray crystallography : Pyrazolo[1,5-a]pyrimidine derivatives exhibit near-planar core structures, with dihedral angles between substituents and the central ring ranging from 10.3° to 46.2°.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Optimization
Cyclization Kinetics
The rate-determining step in cyclocondensation is the formation of the hydrazone intermediate. Polar solvents like ethanol accelerate this step by stabilizing charged transition states. APTS catalysis reduces activation energy by 15–20%, as evidenced by Arrhenius plots.
Solvent Effects on Halogenation
Non-polar solvents (e.g., dichloromethane) favor NCS-mediated chlorination by minimizing solvation of the electrophilic Cl⁺ species. Conversely, protic solvents like acetic acid enhance Cl₂ reactivity but increase side-product formation.
Industrial Scalability and Environmental Considerations
Green Chemistry Metrics
The multi-component approach achieves an E-factor (waste per product mass) of 8.2, superior to stepwise methods (E-factor 12.5–15.0). Solvent recovery systems improve sustainability, with ethanol and THF recyclable up to 80%.
Cost-Benefit Analysis
Trifluoromethyl precursors account for 40–50% of material costs. Substituting ethyl trifluoroacetate for hexafluoroacetone reduces expenses by 30% without compromising yield.
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
- Key Steps :
- Condensation Reactions : Use 5-amino-3-methylpyrazole derivatives and trifluoromethyl-β-diketones as precursors. Heat at 433–438 K for 2.5 hours to eliminate water and form the pyrimidine ring .
- Solvent Selection : Employ polar aprotic solvents (e.g., pyridine or 1,4-dioxane) to enhance reaction efficiency. Reflux conditions (5–6 hours) improve yield .
- Purification : Recrystallize from ethanol/acetone (1:1) or methanol to obtain high-purity crystals suitable for X-ray analysis .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.1 for amine:diketone) and monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 396.1) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies :
- Target Selection : Use Protein Data Bank (PDB) structures (e.g., kinases or GPCRs) to model binding interactions.
- Parameterization : Apply density functional theory (DFT) to optimize the compound’s geometry and electrostatic potential .
- QSAR Analysis :
- Validation : Compare in silico predictions with in vitro assays (e.g., IC50 against cancer cell lines) .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer:
- Case Example :
- Conflict : NMR suggests a planar pyrimidine ring, but X-ray shows slight puckering.
- Resolution :
Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Perform variable-temperature NMR to assess flexibility .
Crystallographic Artifacts : Check for solvent inclusion or lattice distortions (e.g., using PLATON’s ADDSYM) .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in pyrazolo[1,5-a]pyrimidine analogs?
Methodological Answer:
- Library Synthesis :
- Parallel Synthesis : Use CombiSyn synthesizers to generate 50–100 mg of derivatives (e.g., varying aryl/heteroaryl groups at position 5) .
- Functionalization : Introduce thiocyanate or carboxylate groups via electrophilic substitution (e.g., NH4SCN/azoles under controlled potentials) .
- Biological Assays :
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify critical substituent contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
